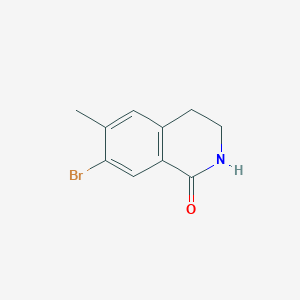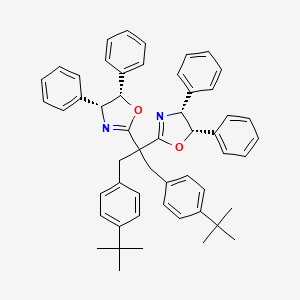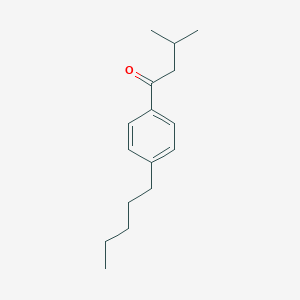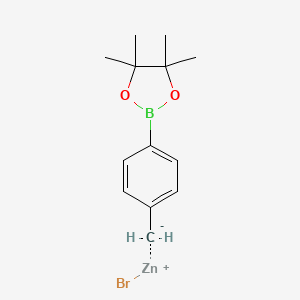
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone, also known as 2-BDFE, is a halogenated organic compound that has been studied extensively for its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This compound has been studied for its potential to be used in a variety of medical and scientific applications, including drug delivery, cancer therapy, and gene therapy.
科学的研究の応用
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in drug delivery, where the compound can be used to target specific cells or tissues in the body. The compound has also been studied for its potential to be used in cancer therapy, as it has been shown to have the ability to inhibit tumor growth. In addition, this compound has been studied as a potential gene therapy agent, as it has been shown to be able to induce gene expression in certain cell types.
作用機序
The mechanism of action of 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone is not yet fully understood. However, it is believed to act by targeting specific cell types and altering their gene expression. The compound has been shown to interact with both DNA and RNA, suggesting that it may be able to affect the expression of certain genes. In addition, this compound has been shown to interact with certain proteins, suggesting that it may be able to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation, induce apoptosis, and alter gene expression. In vivo studies have also demonstrated that the compound can inhibit tumor growth and induce apoptosis in certain cell types. In addition, this compound has been shown to have anti-inflammatory and anti-oxidative properties, suggesting that it may be useful in the treatment of a variety of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone in lab experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to target specific cell types. The main limitation of using this compound in lab experiments is its relatively low yield, which can make it difficult to obtain sufficient amounts of the compound for experiments.
将来の方向性
Future research on 2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone should focus on further elucidating its mechanism of action, studying its potential applications in drug delivery, cancer therapy, and gene therapy, and investigating its potential as an anti-inflammatory and anti-oxidative agent. Additionally, further research should be conducted to improve the yield of the compound in laboratory experiments and to explore its potential applications in other scientific fields.
合成法
2-Bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone is synthesized from 4-hexylphenyl bromide and 2,2-difluoroethanone. The reaction is catalyzed by a palladium-based catalyst, such as Pd(PPh3)4, in the presence of a base, such as Na2CO3. The reaction proceeds through a palladium-catalyzed oxidative addition of the bromide to the difluoroethanone, followed by a reductive elimination step to form the desired product.
特性
IUPAC Name |
2-bromo-2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXYXEHYOSFQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
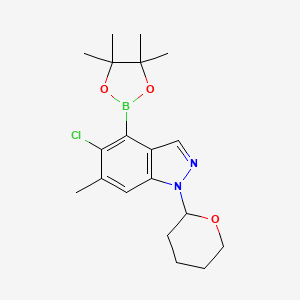
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
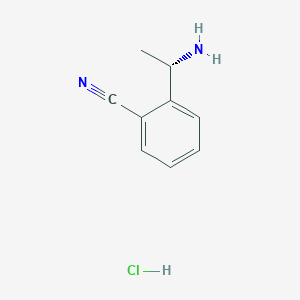
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
